molecular formula C19H16N4O5S2 B3004810 7-(2-methoxyethyl)-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 1116050-09-9

7-(2-methoxyethyl)-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B3004810
CAS No.: 1116050-09-9
M. Wt: 444.48
InChI Key: UTKPHWBNDDTIFE-UHFFFAOYSA-N
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Description

7-(2-Methoxyethyl)-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic compound that features a quinazolinone core, a dioxolo ring, and various substituents including a thiophene ring and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-methoxyethyl)-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Quinazolinone Core: This can be achieved by cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Dioxolo Ring: This step involves the reaction of the quinazolinone intermediate with a diol, typically under acidic conditions to form the dioxolo ring.

    Attachment of the Oxadiazole Moiety: The oxadiazole ring can be introduced via a cyclization reaction involving a hydrazide and a carboxylic acid derivative.

    Thioether Formation: The final step involves the formation of the thioether linkage by reacting the oxadiazole intermediate with a thiol derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxyethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In medicinal chemistry, the compound’s structure suggests potential biological activity. It could be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent. The presence of the oxadiazole and quinazolinone moieties is particularly interesting due to their known biological activities.

Industry

The compound could find applications in the development of new materials, such as organic semiconductors or as a component in advanced polymers.

Mechanism of Action

The exact mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors. The quinazolinone core is known to interact with kinases, while the oxadiazole ring could interact with nucleic acids or proteins. The thioether linkage might also play a role in modulating the compound’s activity by affecting its binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-(2-methoxyethyl)-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one lies in its combination of multiple pharmacophores within a single molecule. This structural complexity allows for a wide range of potential interactions and applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

7-(2-methoxyethyl)-6-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O5S2/c1-25-5-4-23-18(24)11-7-13-14(27-10-26-13)8-12(11)20-19(23)30-9-16-21-17(22-28-16)15-3-2-6-29-15/h2-3,6-8H,4-5,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKPHWBNDDTIFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC=CS5)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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